O-[(3-methylidenecyclobutyl)methyl]hydroxylamine hydrochloride
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Overview
Description
O-[(3-methylidenecyclobutyl)methyl]hydroxylamine hydrochloride is a chemical compound with a molecular weight of 149.62 g/mol . . The compound is characterized by its unique structure, which includes a cyclobutyl ring with a methylene group and a hydroxylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3-methylidenecyclobutyl)methyl]hydroxylamine hydrochloride typically involves the reaction of a cyclobutyl-containing precursor with hydroxylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production . Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
O-[(3-methylidenecyclobutyl)methyl]hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitroso compounds, while reduction can produce primary amines . Substitution reactions can lead to a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
Mechanism of Action
The mechanism by which O-[(3-methylidenecyclobutyl)methyl]hydroxylamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways . The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function . This reactivity underlies its potential use in medicinal chemistry and biochemical research .
Comparison with Similar Compounds
Similar Compounds
O-[(3-methylenecyclobutyl)methyl]hydroxylamine: Similar structure but without the hydrochloride salt form.
Cyclobutylmethylamine: Lacks the hydroxylamine group, leading to different reactivity and applications.
Methylenecyclobutane: A simpler compound with a cyclobutyl ring and methylene group but no hydroxylamine moiety.
Uniqueness
O-[(3-methylidenecyclobutyl)methyl]hydroxylamine hydrochloride is unique due to its combination of a cyclobutyl ring, methylene group, and hydroxylamine moiety . This structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
2613383-90-5 |
---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.6 |
Purity |
95 |
Origin of Product |
United States |
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